molecular formula C15H11Cl2N3O B12466085 4,4-dichloro-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one

4,4-dichloro-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12466085
M. Wt: 320.2 g/mol
InChI Key: XBYITEFFCRJRMN-UHFFFAOYSA-N
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Description

4,4-dichloro-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound belonging to the pyrazolone class. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dichloro-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include:

    Solvents: Common solvents such as ethanol, methanol, or acetic acid.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Reactions are usually carried out at elevated temperatures (50-100°C).

Industrial Production Methods

Industrial production methods may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-dichloro-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, amines, and alcohols, depending on the reaction conditions and reagents used.

Scientific Research Applications

4,4-dichloro-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-dichloro-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dichloro-2-phenyl-5-(methylamino)-2,4-dihydro-3H-pyrazol-3-one
  • 4,4-dichloro-2-phenyl-5-(ethylamino)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

4,4-dichloro-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H11Cl2N3O

Molecular Weight

320.2 g/mol

IUPAC Name

4,4-dichloro-2-phenyl-5-phenyliminopyrazolidin-3-one

InChI

InChI=1S/C15H11Cl2N3O/c16-15(17)13(18-11-7-3-1-4-8-11)19-20(14(15)21)12-9-5-2-6-10-12/h1-10H,(H,18,19)

InChI Key

XBYITEFFCRJRMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C(C(=O)N(N2)C3=CC=CC=C3)(Cl)Cl

Origin of Product

United States

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